Cas no 1823375-18-3 (5-bromo-2,6-dichloro-pyridine-3-carbonitrile)

5-Bromo-2,6-dichloro-pyridine-3-carbonitrile is a halogenated pyridine derivative with significant utility in organic synthesis and pharmaceutical research. Its distinct structure, featuring bromo, chloro, and cyano functional groups, makes it a versatile intermediate for constructing complex heterocyclic compounds. The electron-withdrawing properties of the substituents enhance its reactivity in nucleophilic aromatic substitution and cross-coupling reactions, facilitating the synthesis of agrochemicals, pharmaceuticals, and specialty materials. High purity and stability under standard conditions ensure reliable performance in multi-step synthetic routes. This compound is particularly valuable in medicinal chemistry for developing bioactive molecules due to its ability to serve as a scaffold for further functionalization.
5-bromo-2,6-dichloro-pyridine-3-carbonitrile structure
1823375-18-3 structure
Product Name:5-bromo-2,6-dichloro-pyridine-3-carbonitrile
CAS No:1823375-18-3
MF:C6HBrCl2N2
MW:251.89553809166
MDL:MFCD26516933
CID:4621230
PubChem ID:22906336
Update Time:2025-05-19

5-bromo-2,6-dichloro-pyridine-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-2,6-dichloronicotinonitrile
    • 5-Bromo-2,6-dichloro-nicotinonitrile
    • SY247791
    • 5-bromo-2,6-dichloro-pyridine-3-carbonitrile
    • AKOS032954281
    • MFCD26516933
    • 1823375-18-3
    • SCHEMBL8778840
    • 5-bromo-2,6-dichloropyridine-3-carbonitrile
    • AC4895
    • C6HBrCl2N2
    • MDL: MFCD26516933
    • Inchi: 1S/C6HBrCl2N2/c7-4-1-3(2-10)5(8)11-6(4)9/h1H
    • InChI Key: FSLHBMXZVCGMSM-UHFFFAOYSA-N
    • SMILES: BrC1=C(N=C(C(C#N)=C1)Cl)Cl

Computed Properties

  • Exact Mass: 249.87002g/mol
  • Monoisotopic Mass: 249.87002g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 36.7
  • XLogP3: 3.2

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5-bromo-2,6-dichloro-pyridine-3-carbonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:1823375-18-3)5-bromo-2,6-dichloro-pyridine-3-carbonitrile
Order Number:A1073856
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:53
Price ($):523.0
Email:sales@amadischem.com

Additional information on 5-bromo-2,6-dichloro-pyridine-3-carbonitrile

Introduction to 5-bromo-2,6-dichloro-pyridine-3-carbonitrile (CAS No. 1823375-18-3)

5-bromo-2,6-dichloro-pyridine-3-carbonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 1823375-18-3, is a highly versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. Its unique structural framework, featuring a pyridine core substituted with bromine, chlorine, and a nitrile group, makes it a valuable intermediate in the synthesis of various biologically active molecules. This compound has found applications in the development of novel therapeutic agents, particularly in the realm of medicinal chemistry.

The structural motif of 5-bromo-2,6-dichloro-pyridine-3-carbonitrile consists of a pyridine ring with bromine atoms at the 5-position and 2-position, and a chlorine atom at the 6-position, further functionalized by a nitrile group at the 3-position. This specific arrangement of substituents imparts distinct electronic and steric properties to the molecule, making it an attractive scaffold for further chemical modifications. The presence of multiple electrophilic centers allows for diverse reaction pathways, enabling chemists to explore a wide range of synthetic possibilities.

In recent years, 5-bromo-2,6-dichloro-pyridine-3-carbonitrile has been extensively studied for its potential in drug discovery. The pyridine core is a common structural feature in many pharmacologically active compounds, including antiviral, antibacterial, and anticancer agents. The halogenated substituents enhance the reactivity of the molecule, facilitating its incorporation into more complex structures through nucleophilic substitution reactions. Additionally, the nitrile group can undergo various transformations, such as hydrolysis to form carboxylic acids or reduction to form amides, providing further opportunities for structural diversification.

One of the most compelling aspects of 5-bromo-2,6-dichloro-pyridine-3-carbonitrile is its role as a key intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are frequently targeted in anticancer therapies. By modifying the structure of 5-bromo-2,6-dichloro-pyridine-3-carbonitrile, researchers have been able to develop novel inhibitors that exhibit high selectivity and potency against specific kinases. For instance, derivatives of this compound have shown promise in preclinical studies as inhibitors of tyrosine kinases, which are implicated in various cancers.

Recent advancements in computational chemistry have further enhanced the utility of 5-bromo-2,6-dichloro-pyridine-3-carbonitrile. Molecular modeling studies have helped elucidate its binding interactions with biological targets, providing insights into how structural modifications can optimize potency and selectivity. These computational approaches have been particularly valuable in identifying lead compounds for further optimization. By leveraging virtual screening techniques, researchers can rapidly evaluate large libraries of derivatives derived from 5-bromo-2,6-dichloro-pyridine-3-carbonitrile, accelerating the drug discovery process.

The agrochemical industry has also recognized the significance of 5-bromo-2,6-dichloro-pyridine-3-carbonitrile as a building block for developing novel pesticides. Pyridine-based compounds are widely used in crop protection due to their efficacy against pests and diseases. The halogenated and nitrile functionalities in 5-bromo-2,6-dichloro-pyridine-3-carbonitrile contribute to its bioactivity by enhancing its ability to interact with biological targets in pests. Researchers have synthesized various derivatives of this compound that exhibit herbicidal and insecticidal properties, offering new solutions for sustainable agriculture.

The synthesis of 5-bromo-2,6-dichloro-pyridine-3-carbonitrile typically involves multi-step organic reactions starting from commercially available precursors. Common synthetic routes include halogenation reactions to introduce bromine and chlorine atoms at specific positions on the pyridine ring, followed by cyanation to incorporate the nitrile group. Advances in synthetic methodologies have improved the efficiency and scalability of these processes, making 5-bromo-2,6-dichloro-pyridine-3-carbonitrile more accessible for industrial applications.

In conclusion, 5-bromo-2,6-dichloro-pyridine--carbonitrile (CAS No. 1823375--18--3) is a multifunctional compound with broad applications in pharmaceuticals and agrochemicals. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules targeting various diseases and agricultural challenges. With ongoing research efforts focused on optimizing its derivatives through both experimental and computational approaches, 5-bromo--2,6-dichloro-pyridine--carbonitrile is poised to remain a key player in future drug discovery initiatives.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1823375-18-3)5-bromo-2,6-dichloro-pyridine-3-carbonitrile
A1073856
Purity:99%
Quantity:1g
Price ($):523.0
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